molecular formula C11H16ClNO B13604535 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine

Cat. No.: B13604535
M. Wt: 213.70 g/mol
InChI Key: WIUUNYWJXOYPTE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chloro-methoxyphenyl group with a methylpropan-2-amine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16ClNO/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6H,7,13H2,1-3H3

InChI Key

WIUUNYWJXOYPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)OC)N

Origin of Product

United States

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